4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide is a synthetic compound that belongs to the class of sulfonylbenzamides. This compound has gained significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the 3,4-dihydroisoquinoline core followed by sulfonylation and amide bond formation. The general synthetic route is as follows:
Preparation of 3,4-dihydroisoquinoline core: : The initial step involves the cyclization of appropriate starting materials to form the 3,4-dihydroisoquinoline structure.
Sulfonylation: : The 3,4-dihydroisoquinoline is then treated with a sulfonyl chloride to introduce the sulfonyl group, resulting in 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl) derivative.
Amide Bond Formation: : The final step involves the coupling of the sulfonyl derivative with 3-methoxyphenylamine to form the desired benzamide.
Industrial Production Methods
Industrial-scale production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of efficient catalysts to enhance reaction rates.
Controlled temperature and pressure conditions to maximize product formation.
Purification techniques such as crystallization or chromatography to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reduction of the sulfonyl or amide moieties can lead to structural modifications.
Substitution: : Aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: : Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Electrophilic or nucleophilic reagents depending on the desired substitution reaction.
Major Products
Oxidation Products: : Can lead to the formation of sulfone or sulfoxide derivatives.
Reduction Products: : Reduced analogs such as amines or alcohols.
Substitution Products: : Modified benzamide derivatives with different substituents on the benzene ring.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis for constructing complex molecules.
Serves as a precursor for other bioactive compounds.
Biology and Medicine
Investigated for its potential as a therapeutic agent due to its biological activity.
Studied for its interactions with various biological targets, including enzymes and receptors.
Industry
Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide is still under investigation. it is believed to exert its effects through:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: : Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-((1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)-N-(3-methoxyphenyl)benzamide
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide
Unique Features
The specific substitution pattern on the benzene ring contributes to unique chemical and biological properties.
The 3-methoxyphenyl group may influence the compound's solubility and interaction with biological targets.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-21-8-4-7-20(15-21)24-23(26)18-9-11-22(12-10-18)30(27,28)25-14-13-17-5-2-3-6-19(17)16-25/h2-12,15H,13-14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLILHXZTYMMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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